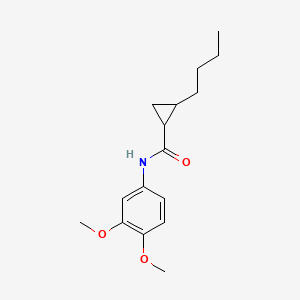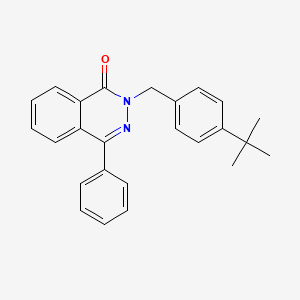
2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is an organic compound with a cyclopropane ring attached to a carboxamide group The compound also features a butyl group and a 3,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Introduction of the Butyl Group: The butyl group can be attached via a substitution reaction, where a butyl halide reacts with a nucleophile.
Attachment of the 3,4-Dimethoxyphenyl Group: This group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxamide Derivatives: Compounds with similar structures, such as N-n-butylcyclopropanecarboxamide, share some chemical properties and applications.
Dimethoxyphenyl Derivatives: Compounds like 3,4-dimethoxyphenylacetic acid have similar aromatic structures and may exhibit comparable biological activities.
Uniqueness
2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, a butyl group, and a 3,4-dimethoxyphenyl group
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
2-butyl-N-(3,4-dimethoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-11-9-13(11)16(18)17-12-7-8-14(19-2)15(10-12)20-3/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
KHFJKEAAVQEAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC1C(=O)NC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10874937.png)
![N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10874943.png)
![1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10874945.png)
![1-(4,6-dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B10874956.png)
![2-(4-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B10874969.png)
![cyclopentyl(2-{(1E)-1-[2-(phthalazin-1-yl)hydrazinylidene]ethyl}cyclopentyl)iron](/img/structure/B10874971.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10874975.png)
![methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B10874980.png)

![N'-{(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10874992.png)
![7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874999.png)
![(1Z,2Z)-N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazonamide](/img/structure/B10875005.png)
![4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate](/img/structure/B10875011.png)

